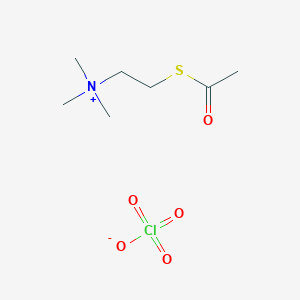

ACETYLTHIOCHOLINE PERCHLORATE

Description

Properties

IUPAC Name |

2-acetylsulfanylethyl(trimethyl)azanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOS.ClHO4/c1-7(9)10-6-5-8(2,3)4;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCIPKVYABKZOB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233195 | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84255-37-8 | |

| Record name | Ethanaminium, 2-(acetylthio)-N,N,N-trimethyl-, perchlorate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Acetylthio)ethyltrimethylammonium perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-acetylthio)ethyltrimethylammonium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the principle of acetylthiocholine perchlorate assay

An In-depth Technical Guide to the Acetylthiocholine Perchlorate Assay for Acetylcholinesterase Activity

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the this compound assay, a cornerstone method for quantifying acetylcholinesterase (AChE) activity. We will delve into the core principles, provide actionable protocols, and offer insights gleaned from years of in-field application to empower researchers, scientists, and drug development professionals in their work.

The Foundational Principle: Unmasking Cholinesterase Activity

The this compound assay, commonly known as the Ellman assay, is a robust and widely adopted spectrophotometric method for determining the activity of acetylcholinesterase and other cholinesterases. Its elegance lies in a coupled enzymatic reaction that produces a quantifiable, colored product.

The core of the assay is the enzymatic hydrolysis of a synthetic substrate, acetylthiocholine (ATC), by the acetylcholinesterase enzyme. This reaction is analogous to the natural breakdown of acetylcholine. The hydrolysis of ATC yields two products: acetate and thiocholine.

While the production of thiocholine is the direct marker of enzyme activity, it is a colorless compound. To enable detection, a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (often referred to as Ellman's Reagent), is introduced into the reaction mixture. The thiol group of the newly formed thiocholine readily reacts with DTNB in a disulfide exchange reaction. This reaction is the key to the assay's utility, as it produces a stoichiometric amount of 5-thio-2-nitrobenzoate (TNB²⁻). The TNB²⁻ anion possesses a distinct yellow color, which allows for its quantification using a spectrophotometer at a wavelength of 412 nm.

The rate of the appearance of this yellow color is directly proportional to the rate of thiocholine production, which, in turn, is directly proportional to the activity of the acetylcholinesterase enzyme in the sample.

Visualizing the Reaction Cascade

The sequential nature of this assay is best understood visually.

Caption: The two-stage reaction of the Ellman assay.

Methodological Deep Dive: A Self-Validating Protocol

A robust assay is a self-validating one. This means building in controls and understanding the variables that can influence the outcome. Below is a detailed protocol with embedded rationale.

Reagent Preparation: The Foundation of Accuracy

Meticulous reagent preparation is paramount for reproducible results.

| Reagent | Concentration | Buffer/Solvent | Key Considerations |

| Phosphate Buffer | 0.1 M | Deionized Water | Maintain pH at 7.4-8.0. AChE activity is pH-dependent, with optimal activity typically around pH 8.0. |

| Acetylthiocholine Iodide or Perchlorate | 10-15 mM | 0.1 M Phosphate Buffer | Prepare fresh daily. ATC solutions can hydrolyze spontaneously over time. Use of the perchlorate salt is often preferred due to better stability. |

| DTNB (Ellman's Reagent) | 10 mM | 0.1 M Phosphate Buffer | Protect from light. DTNB solutions are light-sensitive and should be stored in amber vials or wrapped in foil. |

| AChE Enzyme Standard | Varies | Buffer with stabilizer (e.g., BSA) | Procure from a reputable supplier. Ensure accurate dilution series for standard curve generation. |

Step-by-Step Experimental Workflow

This protocol is designed for a standard 96-well microplate format, ideal for screening applications.

-

Plate Setup:

-

Blanks: 150 µL Phosphate Buffer, 50 µL DTNB. (This corrects for any background absorbance of the buffer and DTNB).

-

Negative Controls (No Enzyme): 100 µL Phosphate Buffer, 50 µL DTNB, 50 µL ATC solution. (This measures the rate of non-enzymatic hydrolysis of ATC).

-

Test Samples: 100 µL of your sample (e.g., purified enzyme, cell lysate) diluted in Phosphate Buffer, 50 µL DTNB.

-

Positive Control: 100 µL of a known concentration of AChE standard, 50 µL DTNB.

-

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (typically 25°C or 37°C) for 5-10 minutes. This ensures thermal stability before initiating the reaction.

-

Reaction Initiation: Add 50 µL of the ATC solution to all wells (except the blanks). The addition of the substrate marks the true start of the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements.

-

Wavelength: 412 nm.

-

Reading Interval: Every 30-60 seconds.

-

Duration: 5-15 minutes. The key is to measure the initial, linear phase of the reaction.

-

Visualizing the Workflow

Caption: A typical workflow for the acetylcholinesterase assay.

Data Interpretation: From Absorbance to Activity

The raw output from the spectrophotometer is a series of absorbance values over time. The goal is to convert this into a meaningful measure of enzyme activity.

-

Correct for Background: For each time point, subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the Rate (ΔAbs/min): Plot the background-corrected absorbance versus time for each sample. The initial phase of this plot should be linear. The slope of this linear portion represents the rate of TNB²⁻ formation (V₀) in units of absorbance per minute.

-

Calculate Enzyme Activity: The activity of the enzyme is calculated using the Beer-Lambert law:

Activity (mol/min/L) = (ΔAbs/min) / (ε * l)

Where:

-

ΔAbs/min is the rate calculated in the previous step.

-

ε (Molar Extinction Coefficient): The molar extinction coefficient for the TNB²⁻ anion at 412 nm is 14,150 M⁻¹cm⁻¹. This is a critical, empirically determined constant.

-

l (Path Length): The path length of the light through the sample in the microplate well (in cm). This is dependent on the volume and the specific plate used. It must be determined for your specific setup, though it is often close to 0.5 cm for a 200 µL volume in a standard 96-well plate.

-

The final activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that hydrolyzes 1 µmol of acetylthiocholine per minute under the specified conditions.

Field-Proven Insights & Troubleshooting

-

Substrate Inhibition: Acetylcholinesterase can exhibit substrate inhibition at high concentrations of acetylthiocholine. It is crucial to determine the optimal ATC concentration that ensures saturation without causing inhibition. A substrate titration experiment is highly recommended during assay development.

-

Spontaneous Hydrolysis: Acetylthiocholine can undergo slow, non-enzymatic hydrolysis. The rate of this hydrolysis is measured in your negative control wells and should be subtracted from the rates of your test samples for the most accurate results.

-

Inhibitor Screening: This assay is the gold standard for screening AChE inhibitors (e.g., for Alzheimer's disease drug discovery). In this application, the inhibitor is pre-incubated with the enzyme before the addition of the ATC substrate. A reduction in the reaction rate compared to an untreated control indicates inhibitory activity.

-

Compound Interference: Test compounds, particularly those with thiol groups or strong color, can interfere with the assay. It is essential to run controls containing the test compound without the enzyme to check for any direct reaction with DTNB or absorbance at 412 nm.

References

-

Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

-

Worek, F., Mast, U., Kiderlen, D., Diepold, C., & Eyer, P. (1999). Improved determination of acetylcholinesterase activity in human whole blood. Clinical Chemistry and Laboratory Medicine, 37(11-12), 1083-1089. [Link]

-

Eyer, P., Worek, F., Kiderlen, D., Sinko, G., Stuglin, A., Simeon-Rudolf, V., & Reiner, E. (2003). Molar absorption coefficients for the direct determination of cholinesterases by the Ellman method. Analytical Biochemistry, 312(2), 224-227. [Link]

-

Čolović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315-335. [Link]

An In-depth Technical Guide to Acetylthiocholine Perchlorate: Properties, Applications, and Experimental Protocols

This guide provides a comprehensive technical overview of S-Acetylthiocholine Perchlorate, a critical substrate for the study of cholinesterase enzymes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, chemical reactivity, and practical applications of this compound, with a focus on ensuring experimental integrity and reproducibility.

Introduction: The Significance of Acetylthiocholine

Acetylthiocholine (ATCh) is a synthetic analog of the endogenous neurotransmitter acetylcholine (ACh).[1] In ATCh, the oxygen atom of the acetyl ester group in acetylcholine is replaced by a sulfur atom. This subtle structural modification is pivotal; while it allows ATCh to be recognized and hydrolyzed by acetylcholinesterase (AChE) and other cholinesterases, the resulting thiocholine product possesses a free sulfhydryl group.[2][3] This sulfhydryl group is the key to the widespread use of acetylthiocholine in the highly sensitive and reliable Ellman's assay, the gold standard for measuring cholinesterase activity.[3][4][5]

The perchlorate (ClO₄⁻) salt of acetylthiocholine is often utilized in research. Perchlorate salts can offer enhanced stability compared to other halide salts like iodide or chloride.[6] For instance, the iodide anion is electrochemically active and can interfere with analyses using amperometric biosensors, making the perchlorate or chloride salts preferable in such applications.[7] This guide focuses specifically on the properties and applications of acetylthiocholine perchlorate.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a reagent is the bedrock of sound experimental design. The key physicochemical data for S-Acetylthiocholine Perchlorate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 102185-16-0 | [8] |

| Molecular Formula | C₇H₁₆ClNO₅S | [8] |

| Molecular Weight | 261.72 g/mol | [8] |

| Appearance | Solid, crystalline powder | [6] |

| Solubility | Readily soluble in water and DMSO. | [8][9] |

| Storage Temperature | Long-term: -20°C. | [6][8][10] |

| Stability | Hygroscopic and light-sensitive. Susceptible to hydrolysis in aqueous solutions. | [6][11] |

Solubility and Solution Preparation

This compound is readily soluble in aqueous buffers and polar organic solvents like DMSO.[8][9] For enzymatic assays, stock solutions are typically prepared in deionized water or a buffer (e.g., sodium phosphate buffer).

Causality Insight: Due to its susceptibility to spontaneous hydrolysis, it is imperative to prepare aqueous solutions of this compound fresh on the day of the experiment.[6] Storing the substrate in an aqueous solution, even for short periods, can lead to an increase in the assay background, thereby reducing the signal-to-noise ratio and compromising the accuracy of kinetic measurements. If a stock solution must be made in advance, preparing it in an anhydrous solvent like DMSO and storing it at -80°C can offer better stability.

Stability and Storage

For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6][8][10] The compound is hygroscopic, and absorption of water can accelerate its degradation. The perchlorate anion itself is a powerful oxidizing agent, particularly at elevated temperatures or in the presence of other reactive species.[12][13] Standard laboratory handling precautions should be observed.

Chemical Reactivity and a Foundational Assay

The utility of this compound is rooted in a two-step reaction sequence that forms the basis of the Ellman's method for quantifying cholinesterase activity.[3]

Step 1: Enzymatic Hydrolysis by Acetylcholinesterase (AChE)

AChE catalyzes the hydrolysis of acetylthiocholine, cleaving the thioester bond to produce thiocholine and acetic acid.[3][14] The kinetics of this hydrolysis reaction follow the Michaelis-Menten model.[2]

Caption: Enzymatic hydrolysis of acetylthiocholine by AChE.

Step 2: The Chromogenic Reaction with DTNB

The thiocholine produced in the first step possesses a reactive sulfhydryl (-SH) group. This group rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB, yielding a mixed disulfide (thiocholine-TNB) and the highly colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[3][4]

The TNB²⁻ anion has a distinct yellow color and exhibits a strong absorbance maximum at 412 nm.[3][14] The rate of TNB²⁻ formation, measured as the increase in absorbance at 412 nm over time, is directly proportional to the rate of thiocholine production, and thus, to the activity of the acetylcholinesterase enzyme.[4]

Experimental Protocol: AChE Activity Assay (Ellman's Method)

This section provides a validated, step-by-step protocol for measuring AChE activity in a 96-well microplate format. This self-validating system includes controls to ensure data integrity.

Required Reagents and Equipment

-

This compound

-

DTNB (Ellman's Reagent)

-

Sodium Phosphate Buffer (0.1 M, pH 8.0)

-

AChE enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

96-well clear, flat-bottom microplates

-

Multichannel pipette

-

Microplate spectrophotometer capable of reading absorbance at 412 nm

Preparation of Working Solutions

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

Causality Insight: A slightly alkaline pH (7.0-8.0) is optimal for both AChE activity and the reaction between thiocholine and DTNB.[15]

-

-

DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.

-

Substrate Solution (Acetylthiocholine, 75 mM): Dissolve 19.63 mg of this compound in 1 mL of deionized water. Prepare this solution immediately before use.

Assay Procedure

The following workflow is designed for a standard assay. Volumes can be scaled as needed.

Caption: Workflow for a 96-well plate AChE activity assay.

Data Analysis and Calculation

-

Correct for Blank: Subtract the rate of the non-enzymatic reaction (wells containing buffer instead of enzyme) from the rate of the sample wells. This accounts for any spontaneous hydrolysis of the substrate.

-

Calculate Activity: Use the Beer-Lambert law to determine the rate of enzyme activity.

Activity (mol/min/mL) = (ΔAbs₄₁₂ / min) / (ε × l) × (V_total / V_enzyme)

Where:

-

ΔAbs₄₁₂ / min: The rate of change in absorbance at 412 nm per minute.

-

ε (Molar Extinction Coefficient of TNB²⁻): 14,150 M⁻¹cm⁻¹.[16]

-

l (Path Length): The path length of the sample in the well (in cm). This is often provided by the plate reader manufacturer or can be determined empirically. For a standard 200 µL volume in a 96-well plate, it is typically ~0.5 cm.

-

V_total: Total reaction volume in mL.

-

V_enzyme: Volume of the enzyme sample added in mL.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.[17][18][19]

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17]

-

Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the powder.[17][18]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17]

-

As a perchlorate, it is a potential oxidizing agent. Keep away from strong acids, bases, and reducing agents.[12][13]

-

Conclusion

S-Acetylthiocholine perchlorate is an indispensable tool in pharmacology, neuroscience, and toxicology. Its unique chemical structure allows for reliable and sensitive measurement of cholinesterase activity through the well-established Ellman's method. A thorough understanding of its physicochemical properties—particularly its solubility and stability—coupled with meticulous execution of validated protocols, is essential for generating accurate and reproducible data. By adhering to the principles of causality and integrity outlined in this guide, researchers can confidently employ this reagent to advance our understanding of cholinergic systems and develop novel therapeutics.

References

-

Title: Nonenzymatic Hydrolysis of Acetylthiocholine by Silver Nanoparticles Source: ACS Publications URL: [Link]

-

Title: Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases Source: PubMed URL: [Link]

-

Title: Acetylcholinesterase as a Biomarker in Environmental and Occupational Medicine: New Insights and Future Perspectives Source: PMC - PubMed Central URL: [Link]

-

Title: S-ACETYLTHIOCHOLINE PERCHLORATE Source: International Laboratory USA URL: [Link]

-

Title: Cas 102185-16-0,this compound | lookchem Source: Lookchem URL: [Link]

-

Title: Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Perchlorate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Toxicological Profile For Perchlorates Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

-

Title: Acetylcholinesterase Reagent Source: BioAssay Systems URL: [Link]

-

Title: Ellman Esterase Assay Protocol Source: Scribd URL: [Link]

-

Title: Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method Source: PMC - NIH URL: [Link]

-

Title: Product Identification - HIMEDIA Source: HiMedia Laboratories URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 5. Acetylcholinesterase as a Biomarker in Environmental and Occupational Medicine: New Insights and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cas 102185-16-0,this compound | lookchem [lookchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. usbio.net [usbio.net]

- 11. fishersci.com [fishersci.com]

- 12. Perchlorate - Wikipedia [en.wikipedia.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. scribd.com [scribd.com]

- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biosynth.com [biosynth.com]

- 18. invivochem.cn [invivochem.cn]

- 19. himediadownloads.com [himediadownloads.com]

Acetylthiocholine Perchlorate: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of acetylthiocholine perchlorate, a critical reagent in neuroscience and enzyme kinetics research. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer practical insights and detailed protocols, ensuring both theoretical understanding and successful experimental application.

Introduction: The Significance of Acetylthiocholine in Cholinesterase Research

Acetylthiocholine (ATCh) is a synthetic substrate analog of the endogenous neurotransmitter acetylcholine (ACh). Its primary utility lies in the colorimetric measurement of cholinesterase activity. The enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) yields thiocholine and acetic acid. The liberated thiocholine, in turn, reacts with a chromogenic agent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a quantifiable yellow-colored product (5-thio-2-nitrobenzoate). This reaction forms the basis of the widely used Ellman's assay, a cornerstone for screening cholinesterase inhibitors, which are of significant interest in the development of therapeutics for Alzheimer's disease, myasthenia gravis, and other neurological disorders.

The perchlorate salt of acetylthiocholine is often favored for its stability and solubility in aqueous buffers, making it a reliable choice for reproducible kinetic studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is fundamental to its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 102185-16-0 | [1] |

| Molecular Weight | 261.72 g/mol | [1] |

| Molecular Formula | C₇H₁₆ClNO₅S | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage Temperature | -20°C | [1] |

Mechanism of Action in Cholinesterase Assays

The utility of this compound is centered on its role as a substrate in a two-step reaction that allows for the spectrophotometric quantification of cholinesterase activity.

Enzymatic Hydrolysis

The initial step involves the hydrolysis of the thioester bond in acetylthiocholine by a cholinesterase enzyme (either AChE or BChE). This reaction mirrors the natural breakdown of acetylcholine.

Figure 1: Enzymatic hydrolysis of acetylthiocholine.

Chromogenic Reaction (Ellman's Reagent)

The thiocholine produced in the first step is a sulfhydryl-containing compound. It readily reacts with DTNB in a thiol-disulfide exchange reaction. This reaction cleaves the disulfide bond in DTNB, producing one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinctive yellow color, and one molecule of a mixed disulfide of thiocholine and TNB. The intensity of the yellow color, measured at 412 nm, is directly proportional to the amount of thiocholine produced and, therefore, to the cholinesterase activity.

Figure 2: Chromogenic reaction with Ellman's reagent.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol provides a detailed methodology for determining the inhibitory potential of a test compound on acetylcholinesterase activity using this compound.

Materials and Reagents

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

This compound

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compound (potential inhibitor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

This compound Solution (Substrate): Prepare a stock solution in deionized water. A typical final concentration in the assay is 1.5 mM.

-

DTNB Solution: Prepare a stock solution in phosphate buffer. A typical final concentration in the assay is 0.5 mM.

-

Test Compound Solutions: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect enzyme activity (typically ≤1%).

Assay Procedure

Figure 3: Workflow for cholinesterase inhibition assay.

-

Plate Setup: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution or vehicle (for control wells)

-

-

Enzyme Addition: Add the AChE solution to all wells except the blank wells (which should contain all components except the enzyme).

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow for any interaction between the inhibitor and the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the this compound solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes).

Data Analysis and Interpretation

The rate of the reaction (V) is determined from the linear portion of the absorbance vs. time plot. The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Perspectives

This compound remains an indispensable tool for the in vitro characterization of cholinesterase activity and the screening of potential inhibitors. Its stability, solubility, and predictable reactivity in the Ellman's assay ensure its continued relevance in academic research and industrial drug discovery pipelines. Future applications may involve its use in high-throughput screening platforms and the development of more sensitive and specific assays for cholinesterase activity in complex biological matrices. The foundational principles and protocols outlined in this guide provide a solid framework for the effective utilization of this important chemical probe.

References

Sources

A Senior Application Scientist's Guide to the Synthesis and Purity of Acetylthiocholine Perchlorate for Research Applications

For researchers in neurobiology, pharmacology, and drug development, the integrity of experimental reagents is paramount. Acetylthiocholine, a critical substrate for cholinesterase enzymes and an agonist for nicotinic acetylcholine receptors, is a cornerstone of this research.[1][2] While commercially available as various salts, the perchlorate form offers specific advantages in certain applications due to the physicochemical properties of the perchlorate anion.

This guide provides a comprehensive overview of the synthesis, purification, and rigorous purity assessment of acetylthiocholine perchlorate (ATCh-ClO₄). It is designed to equip scientists with the necessary knowledge to produce or validate this crucial compound, ensuring the reliability and reproducibility of their research findings.

The Rationale for the Perchlorate Salt

While iodide and chloride salts of acetylthiocholine are more common, the perchlorate salt is sometimes preferred. The perchlorate anion (ClO₄⁻) is a very weak coordinating anion, which can lead to higher solubility in a wider range of solvents compared to halides.[3] Furthermore, in electrochemical studies, the iodide ion is electrochemically active and can interfere with measurements, a problem that is avoided by using the more inert perchlorate anion.[4]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process involving the initial synthesis of an acetylthiocholine halide (typically iodide), followed by a salt metathesis (anion exchange) reaction.

Step 1: Synthesis of Acetylthiocholine Iodide

The foundational step is the quaternization of 2-(dimethylamino)ethanethiol acetate with methyl iodide. This is a standard Sₙ2 reaction where the lone pair of electrons on the tertiary amine nitrogen attacks the methyl group of methyl iodide, displacing the iodide ion.

Reaction: (CH₃)₂NCH₂CH₂SC(O)CH₃ + CH₃I → [(CH₃)₃N⁺CH₂CH₂SC(O)CH₃]I⁻

Step 2: Anion Exchange to Perchlorate

With acetylthiocholine iodide in hand, the iodide anion is exchanged for a perchlorate anion. A clean and efficient method for this is precipitation with a silver salt. Silver perchlorate (AgClO₄) is used to precipitate the highly insoluble silver iodide (AgI), leaving the desired this compound in solution.

Reaction: [(CH₃)₃N⁺CH₂CH₂SC(O)CH₃]I⁻ (aq) + AgClO₄ (aq) → [(CH₃)₃N⁺CH₂CH₂SC(O)CH₃]ClO₄⁻ (aq) + AgI (s) ↓

The resulting aqueous solution of this compound can then be carefully evaporated to yield the solid product, which is subsequently purified.

Experimental Protocol: Synthesis

Materials:

-

2-(Dimethylamino)ethanethiol acetate

-

Methyl iodide (CH₃I)

-

Silver perchlorate (AgClO₄)

-

Diethyl ether (anhydrous)

-

Acetonitrile (anhydrous)

-

Deionized water

-

0.22 µm syringe filter

Procedure:

-

Synthesis of Acetylthiocholine Iodide:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-(dimethylamino)ethanethiol acetate in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add 1.1 equivalents of methyl iodide dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir overnight. A white precipitate of acetylthiocholine iodide will form.

-

Collect the precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Dry the product under vacuum. At this stage, the intermediate acetylthiocholine iodide can be characterized or used directly in the next step.

-

-

Anion Exchange:

-

Dissolve the dried acetylthiocholine iodide in a minimal amount of deionized water.

-

In a separate, light-protected flask, dissolve 1.0 equivalent of silver perchlorate in deionized water.

-

Slowly add the silver perchlorate solution to the stirred acetylthiocholine iodide solution. A thick, yellow precipitate of silver iodide will form immediately.

-

Stir the mixture in the dark for 1-2 hours to ensure complete precipitation.

-

Remove the silver iodide precipitate by vacuum filtration through a bed of Celite or by centrifugation followed by decantation.

-

For complete removal of fine AgI particles, pass the filtrate through a 0.22 µm syringe filter.

-

-

Isolation of this compound:

-

Transfer the clear filtrate to a round-bottom flask.

-

Remove the water under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C to prevent degradation.

-

The resulting solid is crude this compound.

-

Synthesis and Purification Workflow

Caption: Workflow for Synthesis and Purification.

Purification by Recrystallization

The primary impurity of concern is thiocholine, the hydrolysis product of acetylthiocholine. Other potential impurities include unreacted starting materials and residual salts. Recrystallization is a powerful technique to remove these impurities.

The choice of solvent is critical. A suitable solvent system is one in which the this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A common system for similar quaternary ammonium salts is a mixture of a polar solvent (like isopropanol or ethanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) to induce precipitation.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of warm isopropanol.

-

If any insoluble material remains, filter the hot solution quickly.

-

Slowly add diethyl ether to the warm, stirred solution until it becomes faintly turbid.

-

Warm the solution slightly until the turbidity disappears.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20°C) for several hours to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold diethyl ether and dry under vacuum.

Purity Assessment: A Multi-Technique Approach

No single analytical method is sufficient to declare a research compound "pure." A self-validating system employs multiple orthogonal techniques to confirm both the identity and purity of the synthesized this compound. The primary methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Comparison of Purity Analysis Methods

| Method | Principle | Advantages | Limitations |

| HPLC (HILIC-MS) | Chromatographic separation based on polarity, followed by mass detection. | High specificity to separate acetylthiocholine from its primary degradation product, thiocholine.[5] High sensitivity and quantitative accuracy.[5] | Requires specialized equipment and method development. |

| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides unambiguous structural confirmation of the acetylthiocholine cation. Can detect and quantify impurities with distinct NMR signals. | Lower sensitivity compared to HPLC-MS. May not detect impurities that lack NMR-active nuclei or are present at very low levels. |

| Elemental Analysis | Combustion of the compound to determine the percentage composition of C, H, N, and S. | Provides confirmation of the empirical formula and is a good indicator of overall purity from inorganic salts or residual solvents. | Does not distinguish between the target compound and isomers or impurities with a similar elemental composition. Prone to manipulation if not properly reported.[6] |

| Titrimetry | Acid-base titration in a non-aqueous solvent. | Simple, cost-effective measure of total basic content. | Non-specific; cannot distinguish between acetylthiocholine and other basic impurities like thiocholine.[5] |

High-Performance Liquid Chromatography (HPLC)

For highly polar compounds like acetylthiocholine, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to traditional reversed-phase chromatography.[5] HILIC allows for the retention and separation of acetylthiocholine from the more polar thiocholine. Coupling with Mass Spectrometry (MS) provides definitive identification based on mass-to-charge ratio (m/z).

Experimental Protocol: HPLC-MS Purity Analysis

-

Sample Preparation:

-

Reference Standards: Prepare stock solutions (1 mg/mL) of this compound and thiocholine chloride (as a potential impurity standard) in water. Create a series of calibration standards from 0.1 µg/mL to 100 µg/mL.[5]

-

Test Sample: Prepare the synthesized this compound at a concentration of 100 µg/mL in water.[5]

-

-

HPLC-MS System and Conditions:

-

HPLC Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[5]

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic Acid in Water.[5]

-

Mobile Phase B: 90:10 Acetonitrile:Water with 10mM Ammonium Formate and 0.1% Formic Acid.[5]

-

Gradient: A typical gradient would start at high %B (e.g., 95%) and decrease over several minutes to increase elution strength.

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 30°C.[5]

-

MS Detector: Electrospray Ionization (ESI) in positive mode.

-

Selected Ion Monitoring (SIM): m/z 162.1 (Acetylthiocholine), m/z 120.1 (Thiocholine).

-

-

Data Analysis:

-

Confirm the identity of the main peak by its retention time and m/z ratio compared to the reference standard.

-

Calculate purity using the area normalization method: Purity (%) = (Area of Acetylthiocholine Peak / Total Area of All Peaks) x 100[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the molecular structure of the acetylthiocholine cation. The perchlorate anion is not directly observed in these spectra. The spectra should be clean, with sharp signals corresponding to the expected protons and carbons, and integrations in ¹H NMR should match the number of protons for each signal.

Expected ¹H NMR Signals (in D₂O):

-

~2.2 ppm (singlet, 3H, -SC(O)CH₃ )

-

~3.1 ppm (singlet, 9H, -N⁺(CH₃ )₃)

-

~3.3 ppm (triplet, 2H, -CH₂ N⁺-)

-

~3.6 ppm (triplet, 2H, -SCH₂ CH₂-)

Elemental Analysis

Following purification and thorough drying to remove all solvents, a sample is submitted for elemental analysis. The experimentally determined percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) must be within ±0.4% of the theoretical values calculated for the empirical formula of this compound (C₇H₁₆NO₆SCl).

-

Molecular Formula: C₇H₁₆ClNO₆S

-

Molecular Weight: 261.72 g/mol

This analysis is a crucial final check that validates the overall composition of the bulk material.[6][7]

Purity Validation Workflow

Caption: Logic flow for purity validation.

Conclusion

The synthesis and validation of high-purity this compound require a meticulous and multi-faceted approach. By following a well-designed synthetic route involving anion exchange and robust purification via recrystallization, a high-quality starting material can be obtained. However, it is the rigorous, orthogonal analytical validation—combining the specificity of HPLC-MS, the structural detail of NMR, and the compositional accuracy of elemental analysis—that provides the ultimate confidence required for high-stakes research. This self-validating system ensures that experimental outcomes are attributable to the biological system under study, not to contaminants in a critical reagent.

References

-

HPLC ELSD Method for Analysis Acetylcholine and Choline on Obelisc R Column. SIELC. Available at: [Link]

-

Pohanka, M. (2013). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. International Journal of Electrochemical Science, 8, 1169-1177. Available at: [Link]

-

Potter, P. E., Meek, J. L., & Neff, N. H. (1983). Measurement of acetylcholine and choline in brain by HPLC with electrochemical detection. Journal of Neurochemistry, 41(1), 188-194. Available at: [Link]

-

Kaur, J., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. Available at: [Link]

-

Real-time NMR and progress curve analysis on acetylcholine kinetics with BMAA carbamates and neutral oxime. (2024). ScholarWorks. Available at: [Link]

-

HPLC/EC detection and quantification of acetylcholine in dialysates. ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000895). Human Metabolome Database. Available at: [Link]

-

Spectroscopic Determination of Acetylcholine (ACh): A Representative Review. (2023). National Center for Biotechnology Information. Available at: [Link]

-

Isolation and Purification of Acetylcholine Esterase from the Blood of Breast Cancer Female Patients in Baghdad City. (2023). NeuroQuantology, 21(9), 101-110. Available at: [Link]

-

Development of NMR spectroscopic methods for dynamic detection of acetylcholine synthesis by choline acetyltransferase in hippocampal tissue. (2012). Journal of Neurochemistry. Available at: [Link]

-

Cas 102185-16-0,this compound. LookChem. Available at: [Link]

-

Determination of acetylcholine and choline in perchlorate extracts of brain tissue using liquid chromatography-electrochemistry with an immobilized-enzyme reactor. (1987). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

-

Acetylcholine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. (2018). Sensors. Available at: [Link]

-

G. G. Mohamed, et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]

-

Elemental analysis: an important purity control but prone to manipulations. ResearchGate. Available at: [Link]

-

Acetylcholine Perchlorate - CAS - 927-86-6. Axios Research. Available at: [Link]

-

Urbansky, E. T. (1998). Perchlorate Chemistry: Implications for Analysis and Remediation. Bioremediation Journal, 2(2), 81-95. Available at: [Link]

-

Analysis and electroanalysis of perchlorate in water and food samples: a critical review. (2023). Analytical Methods. Available at: [Link]

-

THE PREPARATION OF PERCHLORIC ACID FROM SODIUM PERCHLORATE.1. ResearchGate. Available at: [Link]

-

Crystallization-Based Modification of Ammonium Perchlorate Heat Release. (2023). OSTI.GOV. Available at: [Link]

- Process of manufacturing perchloric acid by anodic oxidation of chlorine. Google Patents.

- Process for producing perchloric acid and ammonium perchlorate. Google Patents.

-

Perchlorate safety: Reconciling inorganic and organic guidelines. ResearchGate. Available at: [Link]

Sources

- 1. 碘代硫代乙酰胆碱 ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. tera.org [tera.org]

- 4. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Acetylthiocholine Perchlorate as a Substrate for Acetylcholinesterase: An In-depth Technical Guide

<_>

Introduction: The Critical Role of Acetylcholinesterase and its Measurement

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1][2] Its precise regulation is vital for numerous physiological processes, and its dysregulation is implicated in various pathologies, including Alzheimer's disease and neuromuscular disorders.[2] Consequently, the accurate measurement of AChE activity is fundamental for neuroscience research, drug discovery, and the development of therapeutic interventions against organophosphate poisoning.[2][3]

This guide provides a comprehensive technical overview of acetylthiocholine, a widely used substrate for the colorimetric determination of AChE activity. We will delve into the mechanistic underpinnings of its use, provide field-proven experimental protocols, and discuss the critical parameters for ensuring data integrity and reproducibility. While acetylthiocholine iodide is also commonly used, this guide will focus on the perchlorate salt, noting its potential for enhanced stability.[4]

Why Acetylthiocholine? A Superior Chromogenic Substrate

The direct measurement of acetylcholine hydrolysis is challenging due to the lack of a chromogenic product. To circumvent this, a synthetic analog, acetylthiocholine, is employed. Structurally similar to the native substrate, acetylthiocholine is readily hydrolyzed by AChE to produce thiocholine and acetic acid.[1][5] The key advantage of this reaction is the generation of thiocholine, a thiol-containing compound.

The quantification of AChE activity is most commonly achieved through the Ellman's assay, a robust and sensitive colorimetric method developed in the 1960s.[6][7] This assay relies on the reaction of the thiocholine product with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which has a strong absorbance at 412 nm.[8][9][10] The rate of TNB formation is directly proportional to the AChE activity.[11]

The Ellman's Assay: A Mechanistic View

The enzymatic and subsequent chromogenic reactions form the basis of the Ellman's assay. Understanding this two-step process is crucial for optimizing experimental conditions and troubleshooting.

Figure 1: The two-step reaction of the Ellman's assay.

Experimental Protocol: A Self-Validating System

This section provides a detailed protocol for determining AChE activity using acetylthiocholine perchlorate in a 96-well plate format. This high-throughput method is suitable for inhibitor screening and kinetic analysis.

Reagent Preparation: The Foundation of Reliable Data

The quality and stability of your reagents are paramount.

| Reagent | Preparation | Storage and Stability |

| 0.1 M Sodium Phosphate Buffer (pH 8.0) | Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix them while monitoring the pH until it reaches 8.0.[12] | Store at 4°C. Stable for several weeks. |

| 10 mM DTNB Solution | Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M Sodium Phosphate Buffer (pH 7.0-8.0).[12] | Prepare fresh daily and protect from light.[12] DTNB is more stable in a buffer containing Hepes.[7] |

| 14 mM this compound Solution | Dissolve the required amount of this compound in deionized water. For a 14 mM solution, dissolve approximately 3.44 mg/mL. | Prepare fresh daily.[12] Aqueous solutions of acetylcholine and its analogs are susceptible to hydrolysis.[4] |

| AChE Stock Solution | Prepare a stock solution of AChE (e.g., from electric eel) in 0.1 M Sodium Phosphate Buffer (pH 8.0). A common starting concentration for the final assay is 0.1-0.25 U/mL.[11] | Store aliquots at -20°C or -80°C to maintain activity.[12] |

Assay Procedure (96-Well Plate Format)

This protocol is designed for a final reaction volume of 200 µL per well.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 50 µL of 1x Substrate Mix (without enzyme). This accounts for the spontaneous hydrolysis of the substrate.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + solvent for the test compound.[12]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[12]

-

-

Pre-incubation:

-

Add the buffer, AChE solution (for control and test wells), and DTNB solution to the appropriate wells.

-

Add the test compound or its solvent to the respective wells.

-

Incubate the plate for a short period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for any interaction between the enzyme and potential inhibitors.

-

-

Initiate Reaction:

-

Add 50 µL of the freshly prepared 1x this compound solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

Data Analysis: From Absorbance to Activity

The rate of the reaction (change in absorbance per minute, ΔA/min) is calculated from the linear portion of the kinetic curve.

The AChE activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (V_total / V_sample) * 10^6

Where:

-

ΔA/min: The rate of change in absorbance at 412 nm.

-

ε: The molar extinction coefficient of TNB, which is 14,150 M⁻¹cm⁻¹.[6][13]

-

l: The path length of the light in the well (cm).

-

V_total: The total volume of the reaction in the well (mL).

-

V_sample: The volume of the enzyme solution added to the well (mL).

For inhibitor studies, the percentage of inhibition is calculated as:

% Inhibition = [1 - (Rate_inhibitor / Rate_control)] * 100

Kinetics of Acetylcholinesterase with Acetylthiocholine

The hydrolysis of acetylthiocholine by AChE follows Michaelis-Menten kinetics.[5][14] This means that at a fixed enzyme concentration, the initial reaction velocity increases with substrate concentration until it reaches a maximum velocity (Vmax). The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of Vmax.

It is important to note that AChE can be inhibited by high concentrations of its substrate, a phenomenon known as substrate inhibition.[1][6] This is a critical consideration when designing kinetic experiments, as excessively high concentrations of acetylthiocholine can lead to an underestimation of the true Vmax. The optimal substrate concentration for toxicological and pharmacological testing has been suggested to be around 10⁻⁴ mol/L.[6]

Figure 2: Michaelis-Menten plot for AChE activity.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your data requires attention to potential pitfalls.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Absorbance | - Spontaneous hydrolysis of acetylthiocholine. - Contamination of reagents with thiol-containing compounds. | - Prepare fresh substrate solution daily.[12] - Run a blank control without the enzyme to subtract the background rate.[12] |

| Low or No Enzyme Activity | - Inactive enzyme due to improper storage or handling. - Incorrect buffer pH. | - Use a fresh aliquot of the enzyme and keep it on ice.[12] - Verify the pH of the buffer.[12] |

| Non-linear Reaction Rate | - Substrate depletion. - High enzyme concentration. | - Use a lower enzyme concentration or a higher substrate concentration.[12] - Ensure the assay is read during the initial linear phase.[12] |

| Interference from Test Compounds | - Compounds that react directly with DTNB. - Compounds that absorb at 412 nm. | - Run a control with the test compound and DTNB in the absence of the enzyme. - Measure the absorbance of the test compound at 412 nm. |

Conclusion: A Robust Tool for Cholinergic Research

This compound, in conjunction with the Ellman's assay, provides a reliable and sensitive method for quantifying acetylcholinesterase activity. By understanding the underlying principles, adhering to rigorous experimental protocols, and being mindful of potential sources of error, researchers can generate high-quality, reproducible data. This, in turn, will facilitate a deeper understanding of cholinergic neurotransmission and accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

-

Z. Naturforsch C J Biosci. 2006 Mar-Apr;61(3-4):289-94. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine. [Link]

-

Biochim Biophys Acta. 1982 May 21;704(1):52-8. Kinetics of acetylthiocholine binding to electric eel acetylcholinesterase in glycerol/water solvents of increased viscosity. Evidence for a diffusion-controlled reaction. [Link]

-

Chem Biol Interact. 2012 Dec 5;200(2-3):106-12. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. [Link]

-

Chem Biol Interact. 2005 Dec 15:157-158:387-8. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases. [Link]

-

ResearchGate. (2006). Kinetics of Total Enzymatic Hydrolysis of Acetylcholine and Acetylthiocholine. [Link]

-

Sensors (Basel). 2018 Sep; 18(9): 3083. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. [Link]

-

Molecules. 2011; 16(4): 3346–3357. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]

-

ResearchGate. (2014). Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. [Link]

-

Sensors (Basel). 2021 Mar; 21(5): 1888. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity. [Link]

-

Anal Biochem. 2014 Oct 1;462:39-45. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay. [Link]

-

Boster Biological Technology. Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. [Link]

-

Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]

-

Scribd. Ellman Esterase Assay Protocol. [Link]

-

ResearchGate. (2012). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. [Link]

-

Am J Hosp Pharm. 1977 Jan;34(1):93-5. Stability of aqueous perchlorate formulations. [Link]

-

Chem Biol Interact. 2012 Dec 5; 200(2-3): 106–112. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site. [Link]

-

EMBO J. 2007 Jul 11; 26(13): 3230–3239. Structural insights into substrate traffic and inhibition in acetylcholinesterase. [Link]

-

JACC Cardiovasc Interv. 2020 Jan 27; 13(2): 261–263. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing. [Link]

-

J Clin Neurophysiol. 2005 Dec;22(6):426-9. Stability of acetylcholine chloride solution in autonomic testing. [Link]

-

ResearchGate. (2014). Acetylcholinesterase (AChE) hydrolyzes the acetylthiocholine and forms... [Link]

-

ResearchGate. Steady-state inhibition of AChE hydrolysis of substrate... [Link]

Sources

- 1. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Smartphone Camera Colorimetric Assay of Acetylcholinesterase and Butyrylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetics of total enzymatic hydrolysis of acetylcholine and acetylthiocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

safety and handling precautions for acetylthiocholine perchlorate

An In-Depth Technical Guide to the Safe Handling of Acetylthiocholine Perchlorate

Foreword: A Scientist-to-Scientist Perspective on Safety

In modern research, particularly within drug discovery and neuroscience, acetylthiocholine serves as a cornerstone reagent for quantifying cholinesterase activity via the Ellman's assay.[1][2] Its structural similarity to the endogenous neurotransmitter acetylcholine allows it to act as a reliable surrogate substrate, producing a quantifiable chromogenic reaction upon enzymatic hydrolysis.[2] However, the choice of the counter-ion—in this case, perchlorate (ClO₄⁻)—introduces a distinct and often underestimated set of chemical hazards that demand a more rigorous approach to laboratory safety than the compound's biological role might suggest.

This guide is structured from a Senior Application Scientist's viewpoint. It moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of why specific precautions are necessary. Our goal is not merely to list protocols but to instill a self-validating system of safety, where every action is informed by a clear understanding of the potential chemical and biological consequences.

Section 1: The Dual-Hazard Profile of this compound

To handle this compound safely, one must recognize its two distinct hazard characteristics: the biological effects of the acetylthiocholine cation and the potent chemical reactivity of the perchlorate anion.

-

The Cholinergic Moiety: As an analog of acetylcholine, the cation can cause irritation upon contact with skin, eyes, and the respiratory tract.[3][4] This is a localized effect based on its chemical structure and is the primary driver for the GHS hazard classifications seen on most safety data sheets.

-

The Perchlorate Anion: The perchlorate anion is a strong oxidizing agent.[5] This property is fundamentally different from the biological irritability of the cation. Oxidizing agents can enhance the combustion of other substances or cause fire or explosion upon reaction with combustible, organic, or reducing materials.[6] The primary risk with this compound is not that it is spontaneously explosive in its supplied form, but that improper handling—such as mixing with incompatible materials or inappropriate spill cleanup—can create a hazardous situation.

Hazard Identification Summary

The following table summarizes the Globally Harmonized System (GHS) classification for this compound, which forms the basis of our risk assessment.

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Data sourced from multiple supplier Safety Data Sheets.[4][7]

Section 2: Laboratory Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound powder is a certified chemical fume hood.[8][9]

-

Causality: The compound is a crystalline powder that can easily become airborne during handling, such as weighing or transferring between containers.[10] A fume hood provides constant airflow to capture and exhaust these fine particles, preventing them from being inhaled and causing respiratory irritation.[8][11] It also provides a contained space to manage any potential spills.

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[3][8]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for good engineering controls but is critical for protecting against direct contact.

| Equipment | Specification | Rationale |

| Eye Protection | Safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] | Protects against airborne dust and accidental splashes of solutions, which can cause serious eye irritation.[4] |

| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact, which can cause irritation.[3] Contaminated clothing and gloves should be removed and decontaminated before reuse.[8] |

| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination with the powder.[3] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[3][7][9] | Recommended when handling larger quantities or if there is a risk of significant aerosolization outside of a fume hood. This prevents inhalation and subsequent respiratory tract irritation.[4] |

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to strict, logical protocols is the key to mitigating the risks associated with this compound.

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE as specified in Section 2.2. Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, the chemical container, and a labeled vessel for the final solution inside the fume hood.

-

Dispensing: Slowly and carefully open the container inside the fume hood to avoid generating a plume of dust. Use a clean spatula to transfer the desired amount of powder to the weigh boat.

-

Dissolving: Transfer the weighed powder to the final vessel. Add the desired solvent (e.g., high-purity water, in which it is freely soluble) slowly to avoid splashing.[7] Cap and mix gently until dissolved.

-

Cleanup: Tightly seal the stock container. Wipe down the spatula and the weighing area within the fume hood with a damp cloth to collect any residual powder. Dispose of the cloth and any contaminated items (e.g., weigh boat) as hazardous waste.

-

Post-Handling: Wash hands thoroughly after completing the procedure.[3]

Storage Requirements

Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.

-

Temperature: For long-term stability, store at -20°C.[7][12]

-

Atmosphere: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][8] The compound is hygroscopic (absorbs moisture from the air), which can affect its quality and handling characteristics.[10]

-

Incompatibilities: This is the most critical aspect of storage. Store this compound segregated from:

Section 4: Emergency Response Workflow

In the event of an accidental release or exposure, a rapid and systematic response is crucial.

Spill Response Protocol

The following diagram outlines the decision-making process for responding to a spill of this compound powder.

Caption: Workflow for Laboratory Spill Response.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Skin Contact: Remove all contaminated clothing. Wash the affected skin immediately with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation occurs or persists.[8]

-

Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[4] Seek immediate medical attention.[8]

Section 5: Waste Management and Disposal

Proper disposal is a critical final step in the safe handling of this compound.

-

Hazardous Waste Identification: All this compound waste, including pure solid, solutions, and contaminated labware (e.g., pipette tips, gloves, weigh boats), must be treated as hazardous chemical waste.[5][14]

-

Segregation: Keep this waste stream separate from other chemical wastes, especially those containing combustible or reducing agents, to prevent accidental reactions in the waste container.[5]

-

Disposal Protocol:

-

Collect all waste in a designated, clearly labeled, and sealed container.

-

Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Arrange for disposal through a licensed professional hazardous waste service. The universally recommended method is incineration.[5][8]

-

Crucially, never dispose of this compound down the drain or in regular trash. [14] This is to prevent environmental contamination and potential reactions within the drainage or waste system.

-

By understanding the dual-hazard nature of this compound and adhering to these informed protocols, researchers can effectively utilize this compound in their work while ensuring the highest standards of laboratory safety.

References

- Benchchem. (n.d.). Proper Disposal of Acetylcholine Perchlorate: A Guide for Laboratory Professionals.

- Benchchem. (n.d.). The Role of Thiocholine in Acetylcholinesterase Activity Assays: A Technical Guide.

- Biosynth. (2022, April 7). Safety Data Sheet - Acetylcholine perchlorate.

- Benchchem. (n.d.). The Role of Acetylthiocholine in Cholinergic Systems: A Technical Guide.

- InvivoChem LLC. (n.d.). Material Safety Data Sheet (MSDS) - Acetylcholine perchlorate.

- Guzman, A., et al. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- MDPI. (2013, January 25). Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase.

- Santa Cruz Biotechnology. (n.d.). Acetylcholine perchlorate | CAS 927-86-6.

- CymitQuimica. (n.d.). Acetylcholine Perchlorate.

- Tradeindia. (n.d.). Acetylcholine Perchlorate - Chemical Formula: C7h16no2.clo4, Cas No: 927-86-6.

- National Center for Biotechnology Information. (n.d.). Cholinesterase assay by an efficient fixed time endpoint method.

- Sigma-Aldrich. (n.d.). Acetylcholine perchlorate 927-86-6.

- MedChemExpress. (n.d.). Acetylcholine perchlorate | Biochemical Assay Reagent.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Acetylthiocholine chloride.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - S-Acetylthiocholine iodide.

- HiMedia Laboratories Pvt. Ltd. (2022, June 25). SAFETY DATA SHEET - Acetylcholine perchlorate.

- Benchchem. (n.d.). Optimization of acetylcholine perchlorate delivery for consistent tissue response.

- Benchchem. (n.d.). Proper Disposal of Acetylthiocholine: A Guide for Laboratory Professionals.

- Sdfine. (n.d.). ACETYLTHIOCHOLINE IODIDE - Safety Data Sheet.

- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet - Perchlorate.

- U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perchlorate.

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- GOV.UK. (2024, October 10). What to do in a chemical emergency.

- California Department of Toxic Substances Control. (n.d.). DTSC Perchlorate & Best Management Practices Fact Sheet.

- Cayman Chemical. (2025, July 14). Safety Data Sheet - Acetylthiocholine (iodide).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2005, February 18). Toxicological Profile for Perchlorates.

- Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.

- Toxicology Excellence for Risk Assessment. (n.d.). Perchlorate Chemistry: Implications for Analysis and Remediation.

- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.

- CDC Stacks. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid.

- Bionium. (n.d.). Material Safety Data Sheet PERCHLORIC ACID.

- Benchchem. (n.d.). Proper storage and handling conditions for Acetylcholine Iodide.

- PubMed. (n.d.). Synthetic procedures for deuterium-labeled acetylcholine perchlorates.

- ILO and WHO. (2021). ICSC 1006 - PERCHLORIC ACID (72% SOLUTION).

- PubMed. (2011, December 15). Mechanism of perchlorate formation on boron-doped diamond film anodes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. himediadownloads.com [himediadownloads.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ICSC 1006 - PERCHLORIC ACID (72% SOLUTION) [chemicalsafety.ilo.org]

- 7. Acetylcholine perchlorate 927-86-6 [sigmaaldrich.com]

- 8. invivochem.cn [invivochem.cn]

- 9. fishersci.com [fishersci.com]

- 10. Acetylcholine Perchlorate - Chemical Formula: C7h16no2.clo4, Cas No: 927-86-6 | Purity: 95%, Molecular Weight: 245.7 G/mol at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bionium.miami.edu [bionium.miami.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Experimental Design and Protocol Validation

An In-depth Technical Guide to the Solubility of Acetylthiocholine Perchlorate in Different Buffers

Preamble: The Criticality of Solubility in Cholinesterase Research

Acetylthiocholine, a synthetic analog of the neurotransmitter acetylcholine, is an indispensable tool for researchers in neuroscience, pharmacology, and drug development. Its role as a chromogenic substrate for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) underpins the widely used Ellman's assay, a cornerstone for quantifying cholinesterase activity and screening potential inhibitors.[1][2][3] The choice of the counter-ion, such as perchlorate, can influence the salt's physical properties, including stability and solubility.[4][5]

An accurate understanding of this compound's solubility in various biological buffers is not a mere procedural formality; it is fundamental to experimental reproducibility and the integrity of kinetic data. Supersaturated or precipitated substrate can lead to erroneous reaction rates, while buffer-induced degradation can compromise the accuracy of inhibitor screening. This guide provides a comprehensive framework for understanding, determining, and managing the solubility of this compound. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides a robust, self-validating protocol for researchers to establish precise solubility parameters within their own experimental systems.

Factors Influencing the Aqueous Behavior of this compound

The dissolution of this compound in a buffer is not a static event but a dynamic interplay of multiple physicochemical factors. A researcher's choice of buffer system and experimental conditions has profound implications for both the compound's solubility and its chemical stability.

The Dual Challenge: Solubility and Stability

The primary challenge in preparing aqueous solutions of acetylthiocholine is its susceptibility to hydrolysis at the ester linkage, yielding thiocholine and acetate.[4][6] This process is influenced by:

-

pH: The rate of chemical hydrolysis increases significantly at an alkaline pH.[6] While enzymatic assays are often conducted at or near physiological pH (7.0-8.0) to ensure optimal enzyme activity, this range also presents a higher risk of non-enzymatic substrate degradation.[6]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[7][8] A study on acetylcholine chloride, a close structural analog, demonstrated a rapid breakdown at 50°C, whereas solutions were relatively stable for extended periods when stored at 4°C or -20°C.[7][8]

-

Enzymatic Activity: In biological preparations, the presence of endogenous cholinesterases will rapidly degrade the substrate.[4][6]